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Compound Name:
hydroxybenzaldehyde

Cat. No. B115002

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, also known as 5-(bromoacetyl)salicylaldehyde,
is a key organic intermediate in the synthesis of various pharmaceutical compounds, most
notably the long-acting f2-adrenergic agonist, Salmeterol.[1] Its chemical structure, featuring a
hydroxybenzaldehyde moiety and a bromoacetyl group, makes it a versatile building block for
the introduction of a salicylaldehyde pharmacophore. This guide provides a detailed overview
of its spectroscopic characteristics (Nuclear Magnetic Resonance, Infrared, and Mass
Spectrometry), along with experimental protocols for its synthesis and spectroscopic analysis.

Molecular and Physical Properties
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Property Value

CAS Number 115787-50-3

Molecular Formula CoH7BrOs

Molecular Weight 243.05 g/mol

Appearance Brown to light brown solid[1][2]
Melting Point 117-118 °C

Spectroscopic Data

Due to the limited availability of published experimental spectra for 5-(2-Bromoacetyl)-2-

hydroxybenzaldehyde, the following tables present predicted data based on the analysis of its

chemical structure and typical spectroscopic values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Predicted)

Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~11.0 Singlet 1H Ar-OH
~9.9 Singlet 1H -CHO
~8.2 Doublet 1H Ar-H (H-6)
~8.0 Doublet of Doublets 1H Ar-H (H-4)
~7.1 Doublet 1H Ar-H (H-3)
~4.4 Singlet 2H -CHz2Br
13C NMR (Predicted)
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Solvent: CDCIz

Chemical Shift (6, ppm)

Assignment

~192 -CHO

~190 -C=0 (ketone)
~161 C-OH (C-2)

~138 C-CHO (C-1)

~135 C-H (C-6)

~131 C-H (C-4)

~129 C-C(O)CH:2Br (C-5)
~119 C-H (C-3)

~30 -CH2Br

Infrared (IR) Spectroscopy

Wavenumber (cm~—2)

Functional Group Vibration

~3200 (broad)

O-H stretch (phenolic)

~3050 C-H stretch (aromatic)
~2850, ~2750 C-H stretch (aldehyde)
~1680 C=0 stretch (ketone)
~1650 C=0 stretch (aldehyde)
~1600, ~1480 C=C stretch (aromatic)
~1250 C-O stretch (phenol)
~680 C-Br stretch

Mass Spectrometry (MS)
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miz Interpretation

[M]*, Molecular ion peak (presence of Br

242/244 isotopes)

163 [M - Br]*

135 [M - Br - COJ*
121 [M - COCH2Br]*

Experimental Protocols
Synthesis of 5-(2-Bromoacetyl)-2-
hydroxybenzaldehyde[1]

This protocol describes a Friedel-Crafts acylation of salicylaldehyde.

Materials:

Salicylaldehyde

e Bromoacetyl chloride

e Anhydrous aluminum trichloride (AICIs)
e Dichloromethane (DCM)

o Petroleum ether

e Crushed ice

« Distilled water

e Brine

Anhydrous magnesium sulfate

Procedure:
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To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15
mL of dichloromethane.

With stirring, raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g,
0.045 mol) in 10 mL of dichloromethane dropwise. Stir the mixture for 30 minutes.

Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise
to the reaction mixture at 40 °C.

Reflux the reaction mixture for 12 hours.
After cooling, slowly pour the reaction mixture into 120 g of crushed ice with stirring.
Adjust the pH to 4 and continue stirring for 30 minutes.

Add dichloromethane to separate the organic layer. Wash the aqueous layer three times with
30 mL portions of dichloromethane.

Combine the organic phases and wash successively with distilled water and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain a purple oil.

Add 15 mL of dichloromethane and stir. At 0 °C, add 60 mL of petroleum ether to precipitate
a light brown solid.

Filter and dry the solid to yield 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (yield: 84%).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean NMR tube. Ensure the sample is fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the
deuterium signal of the solvent to stabilize the magnetic field.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b115002?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Shimming: Perform shimming to optimize the homogeneity of the magnetic field and improve
spectral resolution.

e Acquisition: Acquire the *H and 3C NMR spectra using standard pulse sequences.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra using the residual solvent peak or an internal
standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy[4][5]

Sample Preparation (ATR method): Place a small amount of the solid sample directly onto
the ATR crystal. Apply pressure to ensure good contact.

Background Scan: Record a background spectrum of the empty ATR crystal.

Sample Scan: Acquire the IR spectrum of the sample.

Data Analysis: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)[6][7]

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as
necessary.[8]

« lonization: Introduce the sample into the mass spectrometer. Electron ionization (El) is a
common method for this type of molecule.

o Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio
(m/z) by the mass analyzer.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships and Workflows
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The synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a key step in the production
of Salmeterol. The following diagram illustrates the synthetic workflow.
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Caption: Synthetic workflow for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-(2-
Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b115002#spectroscopic-data-of-5-
2-bromoacetyl-2-hydroxybenzaldehyde-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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